3-Bromo-4-(trifluoromethoxy)benzaldehyde
Overview
Description
The compound of interest, 3-Bromo-4-(trifluoromethoxy)benzaldehyde, is a halogenated aromatic aldehyde with a trifluoromethoxy group. This structure suggests potential reactivity typical of aldehydes and halides, which may be influenced by the electron-withdrawing effects of the trifluoromethoxy group.
Synthesis Analysis
The synthesis of halogenated benzaldehydes can involve various strategies, including direct halogenation of the aromatic ring, followed by the introduction of the aldehyde group. For instance, a related compound, 3,5-bromo-4-hydroxy benzaldehyde, can be synthesized from p-hydroxy benzaldehyde through bromination and subsequent reactions . Although the specific synthesis of 3-Bromo-4-(trifluoromethoxy)benzaldehyde is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be significantly affected by substituents. For example, the benzaldehyde/boron trifluoride adduct shows anti complexation, which is influenced by the electronic nature of the substituents . The presence of a trifluoromethoxy group in 3-Bromo-4-(trifluoromethoxy)benzaldehyde would likely affect its electronic properties and molecular conformation, potentially impacting its reactivity.
Chemical Reactions Analysis
Benzaldehyde derivatives can undergo a variety of chemical reactions. For example, bromobenzaldehydes can participate in palladium-catalyzed coupling reactions to form dihydroxyalkenyl benzaldehydes . The trifluoromethoxy group in 3-Bromo-4-(trifluoromethoxy)benzaldehyde could influence such reactions by altering the electronic properties of the molecule. Additionally, the bromine atom could be a site for further functionalization, as seen in the synthesis of 3,5-bis(trifluoromethyl)phenylmagnesium derivatives from brominated benzene compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are closely related to their molecular structure. The presence of electron-withdrawing groups, such as trifluoromethyl, can affect the acidity, reactivity, and overall stability of the molecule. For instance, the oxidation of various benzaldehydes has been studied, revealing insights into their reactivity and the influence of substituents on reaction kinetics and thermodynamics . The trifluoromethoxy and bromo substituents in 3-Bromo-4-(trifluoromethoxy)benzaldehyde would contribute to its unique physical and chemical properties, potentially making it a versatile intermediate in organic synthesis.
Scientific Research Applications
Chemical Synthesis and Reactivity
3-Bromo-4-(trifluoromethoxy)benzaldehyde has been utilized in various chemical syntheses and reactions. For instance, it can be converted to 5-bromo-2-(trifluoromethoxy)phenyllithium at specific temperatures, which can further undergo reactions to form a variety of organofluorine compounds (Schlosser & Castagnetti, 2001). Additionally, its brominated and trifluoromethylated derivatives have been employed in metalations and functionalizations of pyridines, contributing to the development of carboxylic acids and other compounds (Cottet et al., 2004).
Organic Synthesis and Polymerization
3-Bromo-4-(trifluoromethoxy)benzaldehyde has also found applications in the synthesis of various organic compounds. For example, it can be used in the synthesis of novel copolymers with styrene, contributing to the development of materials with specific properties (Kharas et al., 2015; Kharas et al., 2016). These copolymers exhibit unique thermal and physical characteristics due to the presence of the trifluoromethoxy group.
Photolabile Protecting Groups
Research has also explored the use of derivatives of 3-Bromo-4-(trifluoromethoxy)benzaldehyde as photolabile protecting groups for aldehydes and ketones. These compounds can release protected aldehydes and ketones upon exposure to light, offering potential applications in photochemical reactions and material science (Lu et al., 2003).
Structural Analysis and Crystallography
The compound and its derivatives have been subjects in structural analysis and X-ray crystallography studies. Such research provides insights into the molecular structures and bonding characteristics of these compounds, contributing to a better understanding of their reactivity and potential applications in various fields (Arunagiri et al., 2018).
Mechanism of Action
Target of Action
It’s known that this compound is an aromatic aldehyde , which suggests it may interact with various biological macromolecules.
Pharmacokinetics
Its physicochemical properties suggest it may have high gi absorption and could be bbb permeant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-(trifluoromethoxy)benzaldehyde. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, its efficacy could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
3-bromo-4-(trifluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIAOFZMQWTYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522348 | |
Record name | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethoxy)benzaldehyde | |
CAS RN |
85366-66-1 | |
Record name | 3-Bromo-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50522348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.